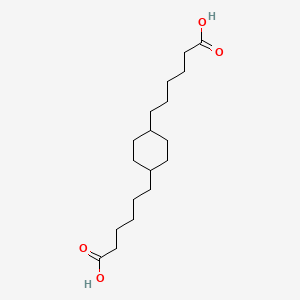
6,6'-(Cyclohexane-1,4-diyl)dihexanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6,6’-(Cyclohexane-1,4-diyl)dihexanoic acid is an organic compound characterized by a cyclohexane ring substituted at the 1 and 4 positions with hexanoic acid groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6,6’-(Cyclohexane-1,4-diyl)dihexanoic acid typically involves the reaction of cyclohexane-1,4-dicarboxylic acid with hexanoic acid under specific conditions. One common method includes the use of a dehydrating agent such as thionyl chloride to facilitate the formation of the desired product. The reaction is usually carried out under reflux conditions to ensure complete conversion.
Industrial Production Methods
On an industrial scale, the production of 6,6’-(Cyclohexane-1,4-diyl)dihexanoic acid may involve continuous flow processes to enhance efficiency and yield. Catalysts such as sulfuric acid or phosphoric acid can be employed to accelerate the reaction. The product is then purified through distillation or recrystallization to achieve the desired purity.
Chemical Reactions Analysis
Types of Reactions
6,6’-(Cyclohexane-1,4-diyl)dihexanoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form cyclohexane-1,4-dicarboxylic acid and hexanoic acid derivatives.
Reduction: Reduction reactions can convert the carboxylic acid groups to alcohols.
Substitution: The hexanoic acid groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or alcohols can be used under basic conditions to achieve substitution.
Major Products
Oxidation: Cyclohexane-1,4-dicarboxylic acid and hexanoic acid derivatives.
Reduction: Cyclohexane-1,4-diyl dihexanol.
Substitution: Various substituted cyclohexane derivatives depending on the nucleophile used.
Scientific Research Applications
6,6’-(Cyclohexane-1,4-diyl)dihexanoic acid has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and polymers.
Biology: Investigated for its potential role in biochemical pathways and as a precursor for biologically active compounds.
Medicine: Explored for its potential therapeutic properties and as a component in drug delivery systems.
Industry: Utilized in the production of high-performance materials, including resins and coatings.
Mechanism of Action
The mechanism of action of 6,6’-(Cyclohexane-1,4-diyl)dihexanoic acid involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. The cyclohexane ring provides structural stability, while the hexanoic acid groups facilitate interactions with biological molecules.
Comparison with Similar Compounds
Similar Compounds
Cyclohexane-1,4-dicarboxylic acid: Similar structure but lacks the hexanoic acid groups.
Hexanoic acid: Contains the hexanoic acid moiety but lacks the cyclohexane ring.
Cyclohexane-1,4-diyl dihexanol: Reduced form of 6,6’-(Cyclohexane-1,4-diyl)dihexanoic acid.
Uniqueness
6,6’-(Cyclohexane-1,4-diyl)dihexanoic acid is unique due to the combination of the cyclohexane ring and hexanoic acid groups, which confer distinct chemical and physical properties. This combination allows for versatile applications in various fields, making it a valuable compound for research and industrial purposes.
Properties
CAS No. |
666857-64-3 |
|---|---|
Molecular Formula |
C18H32O4 |
Molecular Weight |
312.4 g/mol |
IUPAC Name |
6-[4-(5-carboxypentyl)cyclohexyl]hexanoic acid |
InChI |
InChI=1S/C18H32O4/c19-17(20)9-5-1-3-7-15-11-13-16(14-12-15)8-4-2-6-10-18(21)22/h15-16H,1-14H2,(H,19,20)(H,21,22) |
InChI Key |
WSHFRYBDBWNORZ-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(CCC1CCCCCC(=O)O)CCCCCC(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![5-Ethenyl-1,3-difluoro-2-{[4-(trifluoromethyl)phenyl]ethynyl}benzene](/img/structure/B12530732.png)
![1-[(5-Methylthiophene-2-carbonyl)amino]cyclohexane-1-carboxylic acid](/img/structure/B12530738.png)


![[3,5-Bis(2-aminoethyl)phenyl]methanol](/img/structure/B12530775.png)
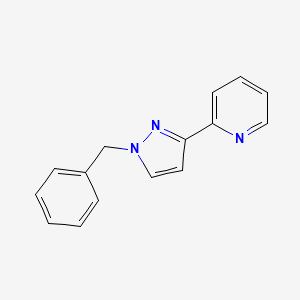
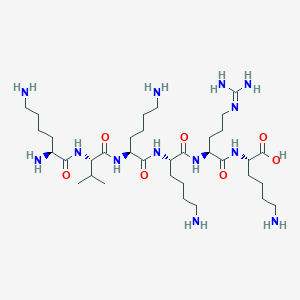
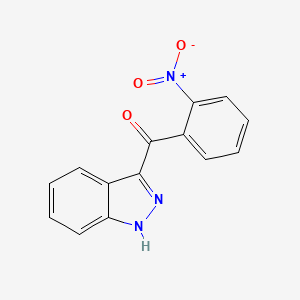
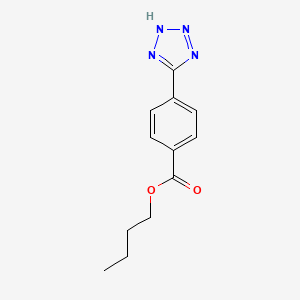
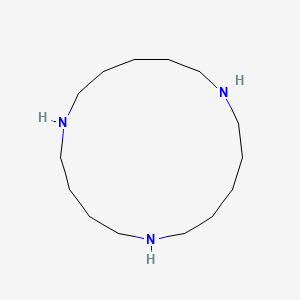
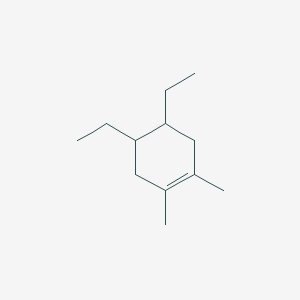

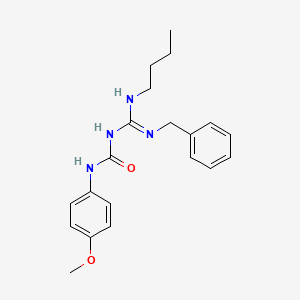
![2,4-Bis[(4-nitrophenyl)methoxy]-6-phenyl-1,3,5-triazine](/img/structure/B12530845.png)
